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Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260 Get Quote

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-5-nitrobenzene
(CAS No: 123158-76-9), a tri-substituted aromatic compound of significant interest to

researchers in medicinal chemistry, agrochemicals, and materials science. The document

details the molecule's structural characteristics, physicochemical properties, and predicted

spectroscopic data. Furthermore, it outlines a plausible synthetic pathway with a detailed

experimental protocol and discusses the compound's chemical reactivity, highlighting its

potential as a versatile building block for the synthesis of more complex molecules. This guide

is intended for researchers, scientists, and drug development professionals seeking a detailed

understanding of this compound's core attributes.

Molecular Structure and Identification
1-Chloro-3-iodo-5-nitrobenzene is a benzene ring substituted with a chlorine atom, an iodine

atom, and a nitro group at the 1, 3, and 5 positions, respectively. The presence of three

different functional groups on the aromatic ring, each with distinct electronic and steric

properties, makes it a valuable and versatile chemical intermediate. The nitro group is strongly

electron-withdrawing, which influences the reactivity of the entire ring system.
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Caption: 2D structure of 1-Chloro-3-iodo-5-nitrobenzene.

The key chemical identifiers for this compound are summarized in the table below.
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Identifier Value

IUPAC Name 1-chloro-3-iodo-5-nitrobenzene[1]

CAS Number 123158-76-9[1][2][3][4]

Molecular Formula C₆H₃ClINO₂[1][2][3]

Molecular Weight 283.45 g/mol [1][2][3]

Canonical SMILES C1=C(C=C(C=C1Cl)I)--INVALID-LINK--[O-][1][2]

InChI
InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-

4)9(10)11/h1-3H[1]

InChIKey MHCNYROPQXSCSQ-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of 1-Chloro-3-iodo-5-nitrobenzene are crucial for its

handling, storage, and application in synthesis.

Property Value Source

Melting Point 70 °C [3]

Density 2.094 g/cm³ [3]

LogP 3.376 [4]

Polar Surface Area 45.82 Å² [4]

Storage Conditions
Keep in a dark place, sealed in

dry, room temperature.
[3]

Spectroscopic Characterization (Predicted)
While specific experimental data is not widely published, the spectral characteristics of 1-
Chloro-3-iodo-5-nitrobenzene can be reliably predicted based on its structure and

comparison with analogous compounds.
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¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the

aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

Each proton will appear as a triplet or a doublet of doublets due to meta-coupling with the

other two protons. The proton at C4 (between the chloro and iodo groups) would be the most

upfield, while the proton at C2 (between the chloro and nitro groups) and C6 (between the

iodo and nitro groups) would be further downfield due to the deshielding effect of the

adjacent nitro group.

¹³C NMR Spectroscopy: The spectrum will display six unique signals for the six aromatic

carbons. The carbons directly attached to the electron-withdrawing nitro group (C5), chlorine

(C1), and iodine (C3) will have characteristic chemical shifts. The C-I bond will show the

most upfield shift among the substituted carbons, while the C-NO₂ will be significantly

downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic

absorption bands for the nitro group, typically appearing around 1530 cm⁻¹ (asymmetric

stretch) and 1350 cm⁻¹ (symmetric stretch). Other expected peaks include C-H stretching for

the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and C-Cl

stretching (~800-600 cm⁻¹).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) would be observed at m/z 283. The spectrum will also show a characteristic M+2

peak at m/z 285 with an intensity approximately one-third of the M⁺ peak, which is indicative

of the presence of a single chlorine atom. Common fragmentation pathways would include

the loss of NO₂ (m/z 237), O, and the halogen atoms.

Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 1-Chloro-3-iodo-5-nitrobenzene is the

direct electrophilic iodination of the commercially available starting material, 1-chloro-3-

nitrobenzene. The nitro and chloro groups are meta-directing, which favors substitution at the

C5 position. The reaction typically requires an iodine source, such as molecular iodine (I₂), and

a strong oxidizing agent or Lewis acid catalyst to generate the electrophilic iodine species.
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Caption: Proposed synthesis of 1-Chloro-3-iodo-5-nitrobenzene.

Experimental Protocol: Iodination of 1-Chloro-3-
nitrobenzene
Disclaimer: This protocol is a representative example and should only be performed by trained

professionals in a suitable laboratory setting with appropriate safety precautions.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent) and

concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

Addition of Reagents: Add finely powdered iodine (1.1 equivalents) to the stirred mixture.

Subsequently, add a mixture of concentrated sulfuric acid and nitric acid dropwise via the

dropping funnel, ensuring the temperature remains below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed

ice. The crude product will precipitate as a solid.

Purification: Filter the solid, wash thoroughly with cold water to remove acid, and then with a

sodium thiosulfate solution to remove unreacted iodine. The crude product can be further

purified by recrystallization from a suitable solvent like ethanol to yield pure 1-Chloro-3-
iodo-5-nitrobenzene.
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Chemical Reactivity and Applications
The utility of 1-Chloro-3-iodo-5-nitrobenzene as a synthetic intermediate stems from the

differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for

cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig

amination. This allows for the selective introduction of aryl, alkynyl, or amino groups at the

C3 position. The C-Cl bond is significantly less reactive and will typically remain intact under

conditions optimized for C-I coupling.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative

(3-chloro-5-iodoaniline) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen

gas with a palladium catalyst (H₂/Pd-C), or iron in acidic media. This resulting amino group is

a key functional handle for further transformations, such as amide bond formation or

diazotization.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the

nitro group activates the aromatic ring for SNAr. While the chlorine atom is at a meta position

relative to the nitro group, the overall electron deficiency of the ring can still facilitate

substitution under forcing conditions, though it is less favored than at ortho/para positions.

Potential Reactions

1-Chloro-3-iodo-5-nitrobenzene

Suzuki Coupling
(at C-I bond)

Pd Catalyst,
Boronic Acid

Nitro Reduction
(NO₂ -> NH₂)

SnCl₂/HCl or
H₂/Pd-C

SNAr
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Heat
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Caption: Key reactivity pathways for 1-Chloro-3-iodo-5-nitrobenzene.
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This trifunctional reactivity makes the compound an excellent scaffold in drug discovery,

allowing for the stepwise and regioselective construction of complex molecular architectures.

Conclusion
1-Chloro-3-iodo-5-nitrobenzene is a highly functionalized aromatic compound with a well-

defined molecular structure. Its combination of a reactive iodine atom suitable for cross-

coupling, a reducible nitro group, and a more stable chlorine atom provides a powerful platform

for synthetic chemists. The predictable reactivity allows for its strategic use in the synthesis of

pharmaceuticals, agrochemicals, and novel organic materials, making it a valuable building

block for advanced scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | CID 19735170 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. cenmed.com [cenmed.com]

3. 3-chloro-5-iodonitrobenzene | 123158-76-9 [chemicalbook.com]

4. 1-chloro-3-iodo-5-nitrobenzene, CasNo.123158-76-9 Career Henan Chemical Co China
(Mainland) [Henankerui.lookchem.com]

To cite this document: BenchChem. [1-Chloro-3-iodo-5-nitrobenzene molecular structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b175260?utm_src=pdf-body
https://www.benchchem.com/product/b175260?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-iodo-5-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-iodo-5-nitrobenzene
https://cenmed.com/1-chloro-3-iodo-5-nitrobenzene-c09-1585-076/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32594485.htm
https://henankerui.lookchem.com/products/CasNo-123158-76-9-1-chloro-3-iodo-5-nitrobenzene-12878287.html
https://henankerui.lookchem.com/products/CasNo-123158-76-9-1-chloro-3-iodo-5-nitrobenzene-12878287.html
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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